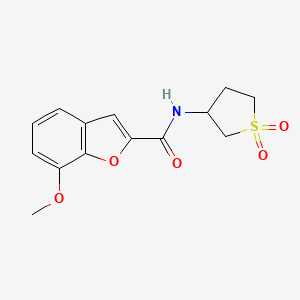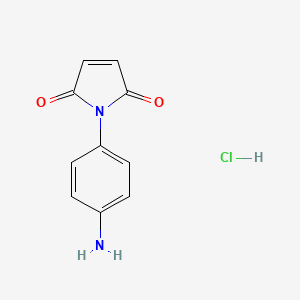
1-(4-aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure and reactivity, making it a valuable substance in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-aminophenyl with appropriate reagents under controlled conditions. The reaction typically involves the use of strong oxidizing agents and specific catalysts to facilitate the formation of the pyrrole-dione ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions, often carried out in reactors designed to handle high temperatures and pressures. The process requires precise control of reaction parameters to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed: The reactions can yield a range of products, including derivatives of the original compound, which can be further modified for specific applications.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism by which 1-(4-Aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions that result in its desired effects.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(4-Aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride stands out due to its unique structure and reactivity. Similar compounds include other pyrrole-dione derivatives and related aminophenyl compounds. These compounds share some similarities but differ in their specific chemical properties and applications.
List of Similar Compounds
Pyrrole-2,5-dione derivatives
Aminophenyl compounds
Related heterocyclic compounds
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its unique properties make it a valuable compound in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)pyrrole-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14;/h1-6H,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVKXFQCMIFPMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)C=CC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
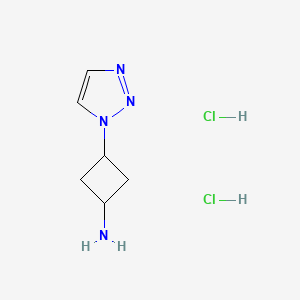
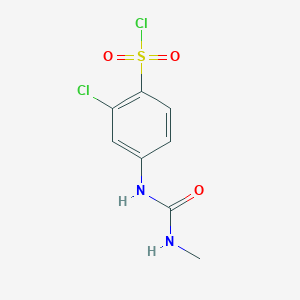
![2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2404878.png)
methanone O-(4-chlorobenzyl)oxime](/img/structure/B2404880.png)
![N-(4-ethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2404882.png)

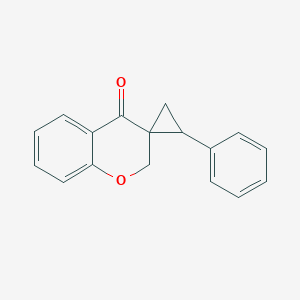
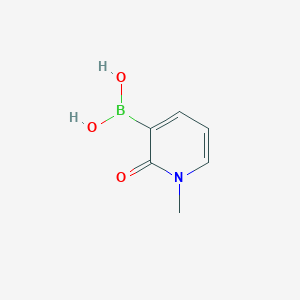
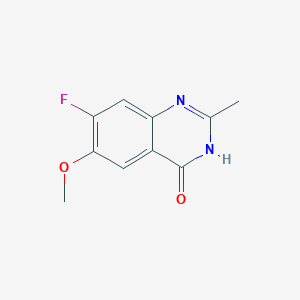
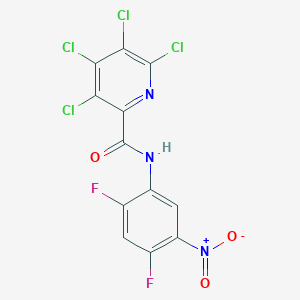
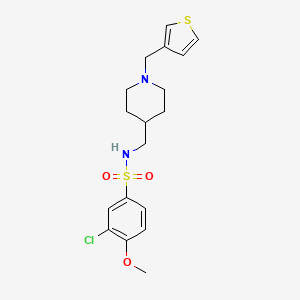
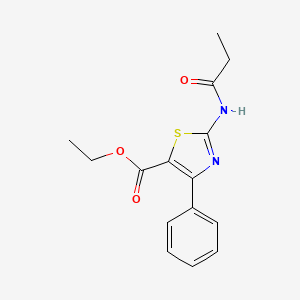
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2404894.png)
